molecular formula C7H7BrFN B1333402 (3-Bromo-4-fluorophenyl)methanamine CAS No. 388072-39-7

(3-Bromo-4-fluorophenyl)methanamine

Cat. No. B1333402
M. Wt: 204.04 g/mol
InChI Key: WIRTWOIWFFCEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromo-4-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 388072-39-7 . It has a molecular weight of 204.04 . The IUPAC name for this compound is (3-bromo-4-fluorophenyl)methanamine .


Molecular Structure Analysis

The InChI code for “(3-Bromo-4-fluorophenyl)methanamine” is 1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Bromo-4-fluorophenyl)methanamine” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Acridinones : (3-Bromo-4-fluorophenyl)methanamine is utilized in synthesizing acridinones, a class of organic compounds with various applications. For example, the reaction of 1-fluoro-2-lithiobenzenes, derived from 1-bromo-2-fluorobenzenes, with 2-halobenzaldehydes and subsequent oxidation leads to the efficient production of 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
  • Synthesis of Isoindole-Thiones : Another application is in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, where 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, react with butyllithium to produce these compounds in good yields (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Pharmaceutical Research

  • Serotonin Receptor Agonists : In pharmaceutical research, derivatives of this compound have been designed as "biased agonists" of serotonin 5-HT1A receptors. These derivatives have shown potential as antidepressant drug candidates due to their selective ERK1/2 phosphorylation and robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Catalytic and Material Science Applications

  • Transfer Hydrogenation Reactions : In the field of catalysis, derivatives of (3-Bromo-4-fluorophenyl)methanamine have been used in the synthesis of N-heterocyclic ruthenium(II) complexes, which are efficient catalysts for transfer hydrogenation reactions, achieving high conversions and turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
  • Electronic Tuning of Polythiophenes : It has been used in the synthesis of 3-fluoro-4-hexylthiophene, a building block for tuning the electronic properties of conjugated polythiophenes. This compound is relevant in the study of electronic materials (Gohier, Frère, & Roncali, 2013).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . This indicates that it can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and may be harmful if inhaled .

Future Directions

As for future directions, more research is needed to understand the potential applications and safety implications of “(3-Bromo-4-fluorophenyl)methanamine”. It’s important to note that this compound should be used for R&D purposes only .

properties

IUPAC Name

(3-bromo-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRTWOIWFFCEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369278
Record name (3-bromo-4-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-fluorophenyl)methanamine

CAS RN

388072-39-7
Record name (3-bromo-4-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-4-fluorophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.